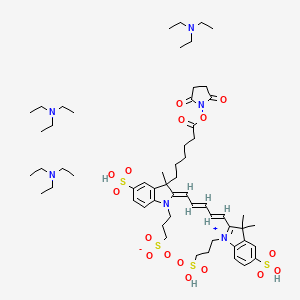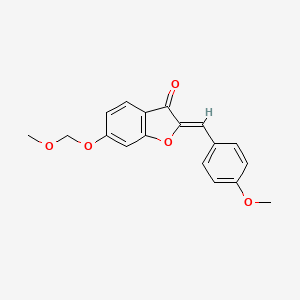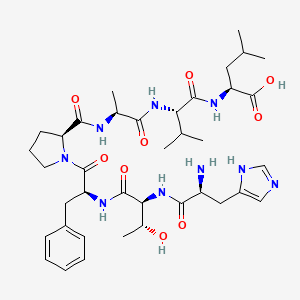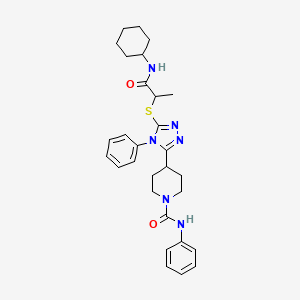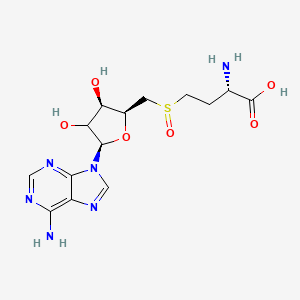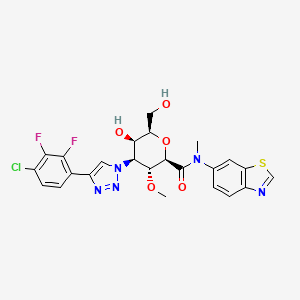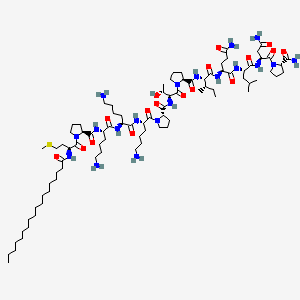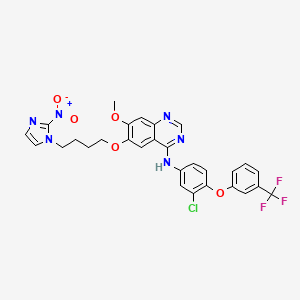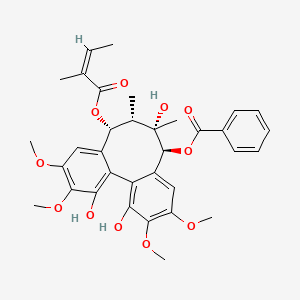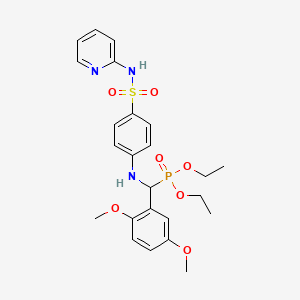
hCAXII-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hCAXII-IN-9, also known as Compound 3I, is a selective inhibitor of human carbonic anhydrase XII. This compound has shown significant potential in antitumor research due to its high selectivity and potency. The inhibition constant (K_i) value for this compound is 26 nanomolar, indicating its strong binding affinity and effectiveness in inhibiting the enzyme .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hCAXII-IN-9 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: hCAXII-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives are often used as starting materials, with nucleophiles such as amines or thiols for substitution.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
hCAXII-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of carbonic anhydrase XII and its role in various chemical processes.
Biology: Employed in biological studies to understand the enzyme’s function and its involvement in physiological processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting tumors that overexpress carbonic anhydrase XII.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibition mechanisms
作用機序
hCAXII-IN-9 exerts its effects by selectively binding to the active site of human carbonic anhydrase XII. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase XII disrupts the pH regulation in tumor cells, leading to reduced tumor growth and proliferation. The molecular targets include the zinc ion in the enzyme’s active site, which is essential for its catalytic activity .
類似化合物との比較
hCAXII-IN-9 is unique due to its high selectivity and potency for human carbonic anhydrase XII. Similar compounds include:
hCAXII-IN-1: Another selective inhibitor with a different core structure and slightly lower potency.
hCAXII-IN-2: Known for its dual inhibition of carbonic anhydrase IX and XII, but with lower selectivity compared to this compound.
hCAXII-IN-3: A potent inhibitor with a different mechanism of action, targeting multiple isoforms of carbonic anhydrase.
特性
分子式 |
C24H30N3O7PS |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
4-[[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H30N3O7PS/c1-5-33-35(28,34-6-2)24(21-17-19(31-3)12-15-22(21)32-4)26-18-10-13-20(14-11-18)36(29,30)27-23-9-7-8-16-25-23/h7-17,24,26H,5-6H2,1-4H3,(H,25,27) |
InChIキー |
LIYWJTCKDSJSFO-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


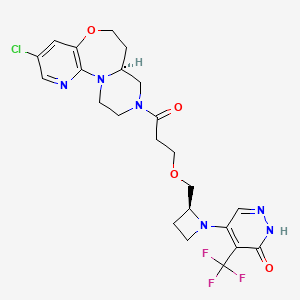
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
